molecular formula C19H16O5 B2999374 methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate CAS No. 449738-25-4

methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate

Cat. No.: B2999374
CAS No.: 449738-25-4
M. Wt: 324.332
InChI Key: WSKITRCJXGSZJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .

Scientific Research Applications

Multicomponent Synthesis

Researchers have developed efficient methods for the synthesis of compounds related to "methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate," utilizing multicomponent reactions. These methods offer advantages such as readily accessible starting materials, mild reaction conditions, and atom economy, which facilitate the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. These compounds are synthesized from 3-hydroxy-4H-chromen-4-one, highlighting the compound's utility in creating structurally diverse molecules with potential applications in drug design and material science (Komogortsev, Melekhina, & Lichitsky, 2022).

Cancer Therapy Nanodrug Design

A novel nanosize drug candidate for cancer therapy was developed utilizing a derivative of "this compound." This compound, synthesized through a condensation reaction, was formulated into a controlled release system. Its cytotoxic effects against cancer cell lines were evaluated, demonstrating its potential as a nanodrug in cancer therapy. Molecular docking and DNA binding assays further elucidated the compound's interaction mechanisms, offering insights into designing DNA-targeted anticancer drugs (Budama-Kilinc et al., 2020).

Antimicrobial Activity

Several studies have focused on synthesizing new derivatives of "this compound" and evaluating their antimicrobial properties. Compounds derived from this chemical structure have shown promising antibacterial and antifungal activities against various microbial strains. These findings suggest the potential of these derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Ramadan & El‐Helw, 2018).

Non-Linear Optical Properties

The synthesis of novel coumarin-based derivatives, including those related to "this compound," has been explored for their non-linear optical (NLO) properties. These studies involve detailed spectroscopic analysis and quantum chemical computations to understand the electronic and structural characteristics of the synthesized compounds. The results indicate significant NLO properties, suggesting applications in optical materials and photonic devices (Arif et al., 2022).

Properties

IUPAC Name

methyl 2-(4-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(19(21)22-2)24-14-8-9-15-17(10-14)23-11-16(18(15)20)13-6-4-3-5-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKITRCJXGSZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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